
1-Isobutoxy-2-nonyloxy-ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutoxy-2-nonyloxy-ethane is an organic compound characterized by its ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutoxy-2-nonyloxy-ethane typically involves the reaction of nonyl alcohol with isobutyl alcohol in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of nonyl alcohol is replaced by the isobutoxy group.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process where the reactants are mixed and passed through a reactor containing the acid catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isobutoxy-2-nonyloxy-ethane can undergo various chemical reactions, including:
Oxidation: The ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether groups into alcohols.
Substitution: The ether groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
1-Isobutoxy-2-nonyloxy-ethane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-Isobutoxy-2-nonyloxy-ethane involves its interaction with various molecular targets. Its amphiphilic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This can affect various cellular processes and pathways, making it a compound of interest in biological studies.
Comparaison Avec Des Composés Similaires
- 1-Isobutoxy-2-decyloxy-ethane
- 1-Isobutoxy-2-octyloxy-ethane
- 1-Isobutoxy-2-hexyloxy-ethane
Comparison: 1-Isobutoxy-2-nonyloxy-ethane is unique due to its specific chain length and ether groups, which confer distinct physical and chemical properties. Compared to its analogs with different chain lengths, it may exhibit different solubility, reactivity, and interaction with biological membranes.
Propriétés
Numéro CAS |
101082-19-3 |
|---|---|
Formule moléculaire |
C15H32O2 |
Poids moléculaire |
244.41 g/mol |
Nom IUPAC |
1-[2-(2-methylpropoxy)ethoxy]nonane |
InChI |
InChI=1S/C15H32O2/c1-4-5-6-7-8-9-10-11-16-12-13-17-14-15(2)3/h15H,4-14H2,1-3H3 |
Clé InChI |
FDTURFIHRMKIAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOCCOCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


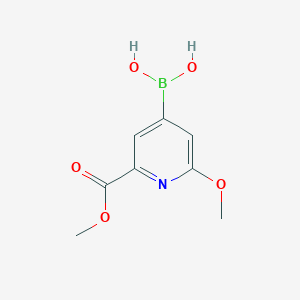
![ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14081945.png)
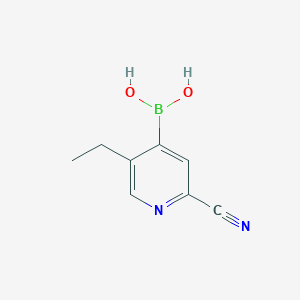
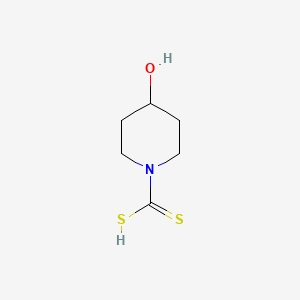
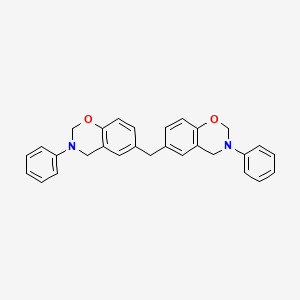
![(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14081969.png)
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B14081972.png)
![Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-](/img/structure/B14081987.png)

![(3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B14081998.png)
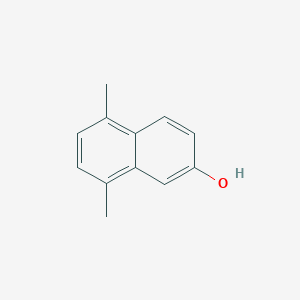
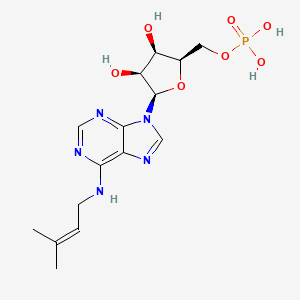
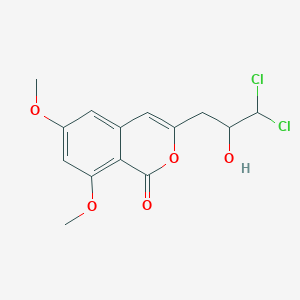
![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
